N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity and Benzoic Acid Derivatives
Research on hypoglycemic benzoic acid derivatives highlighted the structure-activity relationships in compounds with modifications at the 2-methoxy position, leading to significant hypoglycemic activity. These studies have contributed to the development of repaglinide, a therapeutic agent for type 2 diabetes, demonstrating the importance of the ortho residue in enhancing activity and duration of action in diabetic treatments (Grell et al., 1998).
Serotonin Receptor Agonists
A series of benzamide derivatives, including those with modifications at the 2-methoxy position, were synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds were explored for their potential to improve gastrointestinal motility, showing that specific alterations in the molecule can enhance intestinal absorption rates and pharmacological profiles, thereby offering insights into the development of treatments for gastrointestinal disorders (Sonda et al., 2003).
Analytical and Pharmacological Properties
The analytical profiles of psychoactive compounds, including those related to 3-methoxyphenyl derivatives, were characterized, highlighting the importance of understanding the pharmacological properties of these substances for potential therapeutic applications. This research provides a foundation for the development of qualitative and quantitative methods for the analysis of such compounds in biological matrices, contributing to the broader field of drug discovery and development (De Paoli et al., 2013).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-8-4-3-7-12(13)15-14(17)11-6-5-9-16(10-11)21(2,18)19/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWWWMZEWCCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.